molecular formula C2H6O B158626 Ethanol-2,2,2-d3 CAS No. 1759-87-1

Ethanol-2,2,2-d3

Cat. No.: B158626
CAS No.: 1759-87-1
M. Wt: 49.09 g/mol
InChI Key: LFQSCWFLJHTTHZ-FIBGUPNXSA-N
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Mechanism of Action

Target of Action

Ethanol-2,2,2-d3, an isotope-labeled analog of ethanol, primarily targets several neurotransmitter systems in the brain. It interacts with gamma-aminobutyric acid (GABA), glycine, and N-methyl-D-aspartate (NMDA) receptors . The sedative effects of ethanol are mediated through binding to GABA and glycine receptors, while it inhibits NMDA receptor functioning .

Mode of Action

The interaction of this compound with its targets leads to several changes. It enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain, leading to sedative effects . It also inhibits the excitatory effects of NMDA receptors, contributing to its anesthetic properties . The compound’s interaction with these receptors modulates their effects, altering neuronal activity .

Biochemical Pathways

This compound affects various biochemical pathways. It is metabolized primarily by alcohol dehydrogenase (ADH) to acetaldehyde, a highly toxic and carcinogenic compound . This metabolism also leads to an excess of NADH, which has significant biochemical implications, such as enhanced lipogenesis and decreased gluconeogenesis . Ethanol is also oxidized to acetaldehyde in the endoplasmic reticulum by the inducible cytochrome P450 system, especially the subtype CYP2E1 .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . Its metabolism, as mentioned earlier, primarily occurs in the liver, where it is converted to acetaldehyde by ADH and further to acetic acid by acetaldehyde dehydrogenases . The compound is then excreted from the body.

Result of Action

The action of this compound at the molecular and cellular levels results in various effects. Its interaction with neurotransmitter systems alters neuronal activity, leading to its sedative and anesthetic effects . The metabolism of the compound also leads to the production of acetaldehyde, a toxic compound that can cause cellular damage .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances, such as medications or other drugs, can affect its metabolism and hence its effects . Genetic factors, such as polymorphisms in the genes encoding for its metabolic enzymes, can also influence its action .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Ethanol-2,2,2-d3 are similar to those of ethanol. It interacts with various enzymes and proteins, including alcohol dehydrogenase and cytochrome P450, which are involved in its metabolism .

Cellular Effects

The cellular effects of this compound are expected to be similar to those of ethanol. Ethanol influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to acetaldehyde by alcohol dehydrogenase and cytochrome P450, particularly the subtype CYP2E1 . This process can lead to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

It is known that ethanol’s effects can change over time, with tolerance developing to high-dose effects and signs of physical dependence appearing after withdrawal .

Dosage Effects in Animal Models

Studies on ethanol have shown that its effects can vary with dosage, with threshold effects observed in some studies and toxic or adverse effects seen at high doses .

Metabolic Pathways

This compound is involved in similar metabolic pathways as ethanol. It is metabolized primarily in the liver, with alcohol dehydrogenase converting it to acetaldehyde, which is then further metabolized into acetic acid by aldehyde dehydrogenase .

Transport and Distribution

This compound, like ethanol, is amphiphilic, meaning it can dissolve in both water and lipid phases. This allows it to be distributed throughout the body, including the brain .

Subcellular Localization

Ethanol is known to affect various subcellular compartments, including the plasma membrane and various organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanol-2,2,2-d3 can be synthesized through the catalytic exchange of ethanol with deuterium oxide (D2O) in the presence of a catalyst such as platinum or palladium. The reaction typically occurs under mild conditions, with the catalyst facilitating the exchange of hydrogen atoms with deuterium atoms .

Industrial Production Methods: On an industrial scale, this compound is produced by the same catalytic exchange method but with optimized conditions to ensure high yield and purity. The process involves the continuous flow of ethanol and deuterium oxide over a fixed bed of catalyst, allowing for efficient exchange and collection of the deuterated product .

Chemical Reactions Analysis

Types of Reactions: Ethanol-2,2,2-d3 undergoes similar chemical reactions as ethanol, including oxidation, reduction, and substitution reactions. the presence of deuterium can influence the reaction kinetics and mechanisms.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethanol-2,2,2-d3 is widely used in scientific research due to its unique isotopic properties:

Comparison with Similar Compounds

Uniqueness: Ethanol-2,2,2-d3 is unique due to its selective deuteration at the methyl group, making it particularly useful in NMR spectroscopy for studying specific molecular interactions and dynamics. Its distinct isotopic labeling provides advantages in tracing metabolic pathways and understanding reaction mechanisms .

Properties

IUPAC Name

2,2,2-trideuterioethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQSCWFLJHTTHZ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334030
Record name Ethanol-2,2,2-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

49.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1759-87-1
Record name Ethanol-2,2,2-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1759-87-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What insights did deuterium labeling of ethanol provide about its behavior within Dianin's compound clathrates?

A1: Utilizing Ethanol-2,2,2-d3, alongside other deuterated ethanol isotopologues, enabled researchers to employ deuteron nuclear magnetic resonance (2H-NMR) spectroscopy to probe the molecule's orientation and dynamics within the clathrate cages []. This technique revealed that at temperatures below 25K, the this compound molecules become significantly immobile, allowing for the determination of the bond directions of the deuterium atoms []. This immobility was crucial for determining the orientation of the ethanol molecules within the Dianin's compound cages [].

Q2: How does the dynamic behavior of this compound change within the clathrate as temperature increases?

A2: The research indicated that as temperature rises above 25K, this compound molecules exhibit increasingly complex dynamics within the clathrate cages []. This dynamic behavior was elucidated through line shape analyses and deuteron two-dimensional exchange spectroscopy []. Although specific details of the dynamic processes were not provided in the abstract, this finding highlights the sensitivity of guest molecule behavior to temperature changes within these clathrate systems.

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